molecular formula C12H12N2O3 B2464918 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester CAS No. 27241-29-8

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester

Cat. No.: B2464918
CAS No.: 27241-29-8
M. Wt: 232.239
InChI Key: ZWKNNLXUJULWIJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a carboxylic acid, a hydroxyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of 1H-Pyrazole-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester.

    Reduction: Formation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, propyl ester: Similar structure but with a propyl ester group.

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, butyl ester: Similar structure but with a butyl ester group.

Uniqueness: The ethyl ester variant of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl- is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl ester may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCIFKZACWAKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398834
Record name 1-phenyl-3-carbethoxy-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27241-29-8, 89-33-8
Record name 1-phenyl-3-carbethoxy-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-CARBETHOXY-5-PYRAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C344GV0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Ethoxycarbonyl-1-phenylpyrazoline-5-one (F-1) was prepared in the same manner as in Synthesis 1-(1), except benzaldehyde was used in place of sodium 2-formylbenzenesulfonate. Further, (F-1) was hydrolyzed by the same method as used in Synthesis 1-(5) to be converted to 3-carboxy-1-phenylpyrazoline-5-one (F-2). 7 g of (F-2) was added to 28 ml of concentrated sulfuric acid and heated at 110° C. for 2 hours. After cooling, 140 ml of ethyl acetate was added to the reaction mixture and allowed to stand overnight to yield 7.8 g (yield: 82%) of Intermediate F. Melting Point: 276° C. (decomposed).
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82%

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